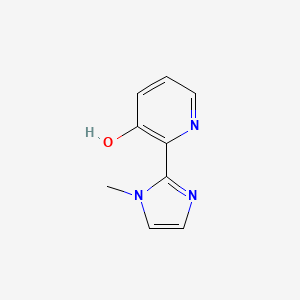
2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in various pharmaceuticals and agrochemicals
作用機序
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the [3 + 2] cycloaddition protocol catalyzed by TMSOTf, which provides a regiocontrolled synthesis of substituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
科学的研究の応用
2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific chemical properties.
類似化合物との比較
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-methylpyridine: A pyridine derivative that shares the pyridine ring structure.
2-(1H-imidazol-2-yl)pyridine: A closely related compound without the methyl group on the imidazole ring.
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug development and other applications.
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-5-11-9(12)8-7(13)3-2-4-10-8/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEAUSCRGPKSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2951825.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2951829.png)
![3-(Cyanomethyl)-1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3-phenylurea](/img/structure/B2951830.png)
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2951833.png)
![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)


![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951841.png)
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2951844.png)
